N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine
CAS No.:
Cat. No.: VC15874832
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO |
|---|---|
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | N-benzyl-1-[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C19H23NO/c1-3-7-16(8-4-1)12-20-13-18-11-19(18)15-21-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15H2/t18-,19-/m1/s1 |
| Standard InChI Key | ZCDFWVQHVLLGPE-RTBURBONSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1COCC2=CC=CC=C2)CNCC3=CC=CC=C3 |
| Canonical SMILES | C1C(C1COCC2=CC=CC=C2)CNCC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, N-benzyl-1-[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanamine, reflects its bis-benzylated cyclopropane core . The cyclopropane ring adopts a (1S,2S) configuration, creating a rigid, planar structure that influences both its chemical reactivity and potential interactions with biological targets. Key structural elements include:
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Cyclopropane ring: A three-membered carbon ring with inherent angle strain (60° bond angles), enhancing its reactivity in ring-opening reactions .
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Benzyloxy-methyl group: Attached at the C2 position, this ether-linked benzyl group introduces steric bulk and modulates electronic properties via resonance effects.
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N-Benzyl methanamine: A secondary amine group connected to a benzyl substituent, enabling hydrogen bonding and potential coordination with metal catalysts .
Spectroscopic and Computational Data
Experimental and computed properties provide critical insights into its physicochemical behavior:
The compound’s NMR spectra reveal distinct signals for cyclopropane protons (δ 0.3–1.4 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and methine groups adjacent to oxygen/nitrogen . IR spectroscopy confirms O–H and N–H stretches at 3394 cm⁻¹ and 2859 cm⁻¹, respectively .
Synthesis and Reaction Optimization
Cyclopropane Ring Formation
The synthesis of N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine typically begins with the construction of the strained cyclopropane ring. A modified Simmons–Smith reaction using diethylzinc and diiodomethane under low-temperature conditions (–78°C) achieves high stereoselectivity :
Key optimization parameters include:
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Temperature control: Yields improve from 43% at 0°C to 86% at –78°C due to reduced side reactions .
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Stoichiometry: A 2.2:1 ratio of n-butyllithium to substrate maximizes bicyclo[1.1.0]butane formation, a critical intermediate .
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Workup: Sequential extraction with diethyl ether (3×10 mL) and drying over MgSO₄ ensures high purity .
Functionalization Steps
| Parameter | Recommendation |
|---|---|
| Storage | –20°C under argon; desiccated |
| Exposure Controls | Gloves, goggles, and fume hood use |
| Disposal | Incineration following local regulations |
No acute toxicity data exists, but related benzylamines exhibit LD₅₀ values >500 mg/kg (rat, oral).
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